1-Methyl-1H-imidazole-4-carboxylic acid

Description

Brief overview of the compound

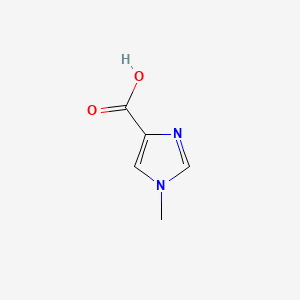

1-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound. It features an imidazole (B134444) ring, which is a five-membered aromatic ring containing two nitrogen atoms, substituted with a methyl group at one nitrogen atom and a carboxylic acid group at a carbon atom. At room temperature, it typically appears as a grayish-white or off-white solid. guidechem.com As an imidazolyl carboxylic acid, it is recognized as a metabolite in biological systems. chemicalbook.comnih.gov

Importance in chemical research

This compound serves as a crucial intermediate and building block in the fields of organic synthesis and medicinal chemistry. guidechem.com The imidazole nucleus is a privileged structure in drug discovery, and modifying it with functional groups like the carboxylic acid allows for the construction of more complex, biologically active molecules. nih.gov Its structural features enable a variety of chemical transformations, making it a versatile reagent for developing new compounds. guidechem.com

Propriétés

IUPAC Name |

1-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-2-4(5(8)9)6-3-7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTRQGJMMHMFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337287 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41716-18-1 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties

Chemical Structure and Formula

The structure of 1-Methyl-1H-imidazole-4-carboxylic acid consists of a central imidazole (B134444) ring. A methyl group (-CH₃) is attached to the nitrogen at position 1, and a carboxyl group (-COOH) is attached to the carbon at position 4. Its chemical formula is C₅H₆N₂O₂. chemicalbook.comsigmaaldrich.com

IUPAC Name: 1-methylimidazole-4-carboxylic acid nih.govSMILES: Cn1cnc(c1)C(O)=O sigmaaldrich.comInChI Key: WZTRQGJMMHMFGH-UHFFFAOYSA-N sigmaaldrich.com

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | nih.govchemicalbook.comsigmaaldrich.com |

| Molecular Weight | 126.11 g/mol | nih.govchemicalbook.comsigmaaldrich.comacints.com |

| Appearance | Grayish-white or off-white solid | guidechem.com |

| Melting Point | 248-252 °C (decomposes) | sigmaaldrich.com |

| CAS Number | 41716-18-1 | chemicalbook.comnih.govchemicalbook.comsigmaaldrich.com |

Advanced Applications in Medicinal Chemistry and Drug Discovery

Synthesis of Other Compounds

The versatility of 1-Methyl-1H-imidazole-4-carboxylic acid as a synthetic precursor is demonstrated in the preparation of various amides and other complex molecules. For instance, it can be converted into its corresponding acyl chloride, which is a highly reactive intermediate for forming amide bonds. guidechem.com This reactivity is harnessed in the synthesis of pharmacologically relevant compounds.

One notable application is in the synthesis of a key intermediate for medetomidine, a synthetic drug used as a surgical anesthetic and analgesic. The process involves the conversion of a related compound, imidazole-4-ethyl formate, to 1-trityl-1H-imidazole-4-carboxylic acid, which is then condensed with N,O-dimethylhydroxylamine hydrochloride to form N-methoxy-N-methyl-1-trityl-1H-imidazole-4-carboxamide. google.com This highlights the utility of the imidazole-4-carboxylic acid scaffold in constructing complex pharmaceutical agents.

Furthermore, derivatives of this compound have been investigated for their potential as HIV-1 integrase inhibitors. mdpi.com The synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides showcases the importance of this scaffold in drug discovery programs. mdpi.com

Ligand in Coordination Chemistry

In the realm of coordination chemistry, this compound and its derivatives function as ligands, capable of coordinating with metal ions. The parent compound, 1H-Imidazole-4-carboxylic acid, is known to stabilize metal ions, thereby influencing the course of chemical reactions, and has been used in modifying dendrimers to alter their surface properties and catalytic performance. medchemexpress.com

A specific example involving this compound is its use in the synthesis of triorganotin(IV) complexes. These complexes are formed by reacting the ligand with organotin compounds such as tricyclohexyltin hydroxide (B78521). The resulting organotin carboxylates have shown potential as fungicidal agents.

Detailed Research Findings

Research has shown that derivatives of 1-Methyl-1H-imidazole-4-carboxylic acid possess a range of biological activities. Preliminary studies suggest that the parent compound may exhibit antimicrobial properties. smolecule.com Its derivatives have been explored for their potential as both antibacterial and anticancer agents. smolecule.com For example, certain imidazole (B134444) derivatives have been synthesized and evaluated for their activity against various bacterial strains and for their antitubercular properties. amazonaws.com

Computational and Theoretical Studies

Development of Novel Compounds

Researchers utilize 1-Methyl-1H-imidazole-4-carboxylic acid and its derivatives to design and synthesize novel compounds with potential therapeutic value. A significant area of research has been in the development of inhibitors for the interaction between HIV-1 integrase and the host protein LEDGF/p75. mdpi.comnih.gov For example, novel 1,5-diaryl-1H-imidazole-4-carboxylic acids have been synthesized and evaluated for their ability to disrupt this key protein-protein interaction, which is essential for viral replication. mdpi.comnih.gov This demonstrates the compound's utility in creating new scaffolds for antiviral drug discovery.

Tool Compound in Chemical Biology

As a tool compound, this compound and its analogs are used to probe biological systems. It has been identified as a metabolite, suggesting its involvement in biological pathways. chemicalbook.com Furthermore, its derivatives are used to create molecular probes. For instance, imidazole-4,5-dicarboxamides, which can be synthesized from related imidazole (B134444) carboxylic acids, are designed to mimic purines and act as potential inhibitors of kinases by competing for the ATP binding site. nih.gov This application is crucial for studying enzyme function and for the validation of new drug targets.

Compound Names Table

Future Research Directions and Emerging Applications

Novel Derivativatization Strategies for Enhanced Bioactivity

The core structure of 1-Methyl-1H-imidazole-4-carboxylic acid is a versatile platform for creating a diverse range of derivatives with tailored biological activities. Research has demonstrated that modification of the carboxylic acid group is a particularly fruitful strategy.

One key approach involves the formation of complexes with metals. For instance, triorganotin carboxylates have been synthesized by reacting this compound with organotin compounds like tricyclohexyltin hydroxide (B78521) and fenbutatin oxide. scispace.comresearchgate.net These resulting organometallic derivatives have shown significant and broad-spectrum fungicidal activities in preliminary bioassays, suggesting a promising future in agrochemical development. scispace.comresearchgate.net

Another major derivatization strategy is the formation of amides. The carboxylic acid group can be readily coupled with a wide array of amines to generate novel amide compounds. This approach has been used to synthesize potential therapeutics for a range of diseases. Examples include:

DNA-PK Inhibitors: The compound has been used as a building block in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway, which is a target for cancer therapy. google.com

Glucokinase Activators: It has been incorporated into novel benzimidazole (B57391) derivatives designed to activate glucokinase, a critical enzyme in glucose metabolism, with potential applications in metabolic disorders. google.com

Serotonin (B10506) Receptor Modulators: Amide derivatives have been created to act as modulators of the 5-HT2A serotonin receptor, a target for treating various neurological and psychiatric conditions. google.com

Future work will likely focus on expanding the library of these derivatives, employing diverse amine and organometallic partners to fine-tune their biological effects and explore new therapeutic possibilities.

| Derivative Type | Reactant(s) | Resulting Compound Class | Observed/Potential Bioactivity | Reference |

| Organometallic Complex | Tricyclohexyltin hydroxide, Fenbutatin oxide | Triorganotin Carboxylates | Fungicidal | scispace.comresearchgate.net |

| Amide | 4-(7-morpholinoquinazolin-5-yl)oxycyclohexanamine | DNA-PK Inhibitor Scaffolds | Anti-cancer | google.com |

| Amide | Various amine-containing benzimidazoles | Benzimidazole Derivatives | Glucokinase Activation | google.com |

| Amide | Substituted phenyl-amino-ethoxy amines | Phenyl Amide Derivatives | 5-HT2A Receptor Modulation | google.com |

Exploration of New Biological Targets and Disease Areas

Building on the derivatization strategies, future research is set to explore new biological targets and expand the therapeutic applications of this compound-based compounds. The versatility of the scaffold allows it to be adapted to interact with a wide range of biological molecules.

Emerging areas of interest include:

Agrochemicals: The proven fungicidal properties of its organotin derivatives warrant further investigation against a wider array of plant pathogens. researchgate.net This could lead to the development of new, effective fungicides for crop protection.

Oncology: The development of derivatives that act as DNA-PK inhibitors for cancer treatment is a significant area of research. google.com Given that DNA damage response pathways are crucial for cancer cell survival, these compounds could serve as sensitizing agents for radiation or chemotherapy. google.com Furthermore, its use in creating glucokinase activators could be relevant for targeting the metabolic vulnerabilities of certain cancers. google.com

Neuroscience: A derivative of this compound has been identified as a modulator of glutamate (B1630785) receptor ion channels, specifically the NMDA receptor. nih.gov This opens up possibilities for developing treatments for neurological and psychiatric disorders where glutamate signaling is dysregulated. Additionally, derivatives targeting the 5-HT2A serotonin receptor could be explored for conditions such as psychosis, depression, and sleep disorders. google.com

The ability to generate large libraries of derivatives makes this compound an ideal starting point for screening campaigns against new and challenging biological targets.

Integration into Advanced Materials Science (e.g., sensors, smart materials)

The structural features of this compound, particularly its ability to act as a bridging ligand, make it a valuable component for the construction of advanced materials. The nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form extended structures.

Research has shown its application in the synthesis of coordination polymers . For example, it has been used as the primary ligand to create one-dimensional coordination polymers with tin(IV) ions. researchgate.net The potential exists to use this compound as a linker molecule for creating more complex, multi-dimensional Metal-Organic Frameworks (MOFs) . researchgate.net MOFs are highly porous materials with applications in gas storage, catalysis, and chemical sensing. The specific dimensions and chemical environment of the pores in a MOF can be tuned by the choice of the organic linker, and this compound offers a compact and functionally rich option for this purpose.

Furthermore, its methyl ester derivative has been listed as a component in chemical mechanical polishing (CMP) compositions used in the semiconductor industry for polishing cobalt substrates. googleapis.com This indicates a potential role in surface science and the manufacturing of advanced electronics. The development of sensors and other smart materials based on MOFs or coordination polymers containing this ligand is a tangible future direction. chem960.com

Development of High-Throughput Screening and Computational Design Workflows

The straightforward and versatile chemistry of this compound makes it an ideal building block for combinatorial chemistry and high-throughput screening (HTS) campaigns. The synthesis of amide derivatives, for example, often involves a simple coupling reaction between the carboxylic acid and an amine, a process that can be automated and performed in parallel to rapidly generate large libraries of related compounds. google.com

These libraries can then be screened against a multitude of biological targets to identify novel hits. For instance, libraries of derivatives have been synthesized and tested to find activators of glucokinase google.com and inhibitors of DNA-PK google.com. This workflow—combining parallel synthesis with HTS—is a powerful engine for drug discovery.

Future efforts will likely focus on refining these workflows. This includes expanding the diversity of the chemical building blocks used in conjunction with this compound and integrating computational design. While not explicitly detailed in current literature, the rational design of derivatives based on combining known bioactive substructures has been successful. researchgate.net In silico screening and computational modeling could further guide the synthesis of more focused libraries, predicting which derivatives are most likely to be active against a specific target, thereby increasing the efficiency of the discovery process.

Investigating this compound in Biological Pathways as a Metabolite

This compound is recognized as a metabolite, meaning it is a substance produced during metabolism. nih.govchemicalbook.comchemicalbook.com This suggests it may have an endogenous role in normal biological processes. Its presence has been noted in patent literature related to metabolic pathways and the development of drugs that interact with them. google.comgoogleapis.com

However, the specific metabolic pathways in which it participates and its precise biological function as an endogenous molecule are not yet well-defined in the scientific literature. Determining its origin, its downstream products, and the enzymes that interact with it is a critical area for future research. Understanding its natural role could provide significant insights into cellular metabolism and potentially reveal new disease biomarkers or therapeutic targets. For example, elucidating its pathway could uncover novel enzyme targets for which inhibitors or activators could be designed, starting from the known structure of the metabolite itself. This represents a fundamental research question with the potential to open up entirely new fields of study for this compound.

Q & A

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : DFT calculations (B3LYP/6-311++G**) model transition states for reactions like sulfonamide formation. Key parameters include nucleophile electrophilicity (e.g., Fukui indices) and solvent effects (PCM models). Validation involves comparing predicted vs. experimentalHammett σ values for substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.